Peptide Length and Composition Relative to Casoxin A: A Structural Comparator
H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH differs from the κ-casein-derived opioid antagonist casoxin A (Tyr-Pro-Ser-Tyr-Gly-Leu-Asn) by substitution of Ser for Asn at position 3, Tyr for Thr at position 4, and Gly for Ala at position 5, with an additional C-terminal Val [1]. While casoxin A exhibits opioid antagonist activity at 200 μM in guinea pig ileum assays [1], no analogous activity data exist for the target heptapeptide. This sequence divergence fundamentally alters the peptide's potential biological profile, rendering substitution scientifically invalid.
| Evidence Dimension | Amino acid sequence |
|---|---|
| Target Compound Data | H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH |
| Comparator Or Baseline | Casoxin A: H-Tyr-Pro-Ser-Tyr-Gly-Leu-Asn-OH |
| Quantified Difference | 4 residue substitutions (positions 3, 4, 5, and additional C-terminal Val) |
| Conditions | In silico sequence alignment |
Why This Matters
Sequence divergence precludes any assumption of shared biological activity; procurement of the exact sequence is essential for reproducible research.
- [1] Yoshikawa, M., et al. (1994). Opioid antagonist peptides derived from κ-casein. Annals of the New York Academy of Sciences, 712: 245-256. View Source
